SV2A Binding Affinity: 1000-Fold Lower Affinity of (R)-Etiracetam vs. Levetiracetam
In radioligand binding assays using [3H]levetiracetam on rat CNS membranes, the (R)-enantiomer ucb L060 ((2R)-2-(2-oxopyrrolidin-1-yl)butanamide) exhibited approximately 1000-fold lower affinity for the levetiracetam binding site (later identified as SV2A) compared to the active (S)-enantiomer, levetiracetam [1]. The binding of levetiracetam was shown to be highly stereoselective, with the (R)-enantiomer displaying minimal displacement of the radioligand.
| Evidence Dimension | SV2A Binding Affinity (Kd / Affinity Ratio) |
|---|---|
| Target Compound Data | ~1000-fold lower affinity than levetiracetam |
| Comparator Or Baseline | Levetiracetam: Kd = 780 ± 115 nM; Bmax = 9.1 ± 1.2 pmol/mg protein |
| Quantified Difference | ~1000-fold |
| Conditions | [3H]levetiracetam binding assay on rat hippocampal crude membranes |
Why This Matters
This data confirms that the (R)-enantiomer is not a suitable functional substitute for levetiracetam in any SV2A-mediated pharmacology study.
- [1] Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146. View Source
